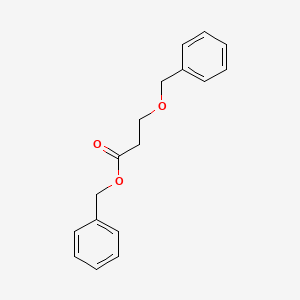

Benzyl 3-(benzyloxy)propanoate

CAS No.: 93652-31-4

Cat. No.: VC16119277

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93652-31-4 |

|---|---|

| Molecular Formula | C17H18O3 |

| Molecular Weight | 270.32 g/mol |

| IUPAC Name | benzyl 3-phenylmethoxypropanoate |

| Standard InChI | InChI=1S/C17H18O3/c18-17(20-14-16-9-5-2-6-10-16)11-12-19-13-15-7-3-1-4-8-15/h1-10H,11-14H2 |

| Standard InChI Key | TYHIDBILVGODSA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COCCC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl 3-(benzyloxy)propanoate features a propanoate backbone substituted with two benzyl groups: one at the ether oxygen (C-3 position) and another at the ester oxygen. This dual substitution creates a sterically hindered environment that influences its reactivity and stability. The compound’s structure is confirmed via spectroscopic methods such as -NMR and -NMR, which reveal distinct signals for the benzyl protons (δ 7.2–7.4 ppm) and the methylene groups adjacent to oxygen (δ 4.4–4.6 ppm) .

Physical Properties

Key physicochemical parameters include:

The compound’s density and boiling point are higher than its parent acid, 3-(benzyloxy)propanoic acid (density: 1.2 g/cm³, boiling point: 313.9 °C) , due to the added benzyl group.

Synthesis and Manufacturing

Stepwise Synthesis from 3-(Benzyloxy)propanoic Acid

The synthesis of benzyl 3-(benzyloxy)propanoate typically involves two stages:

-

Synthesis of 3-(Benzyloxy)propanoic Acid:

-

Esterification with Benzyl Alcohol:

The acid is converted to its benzyl ester via Fischer esterification (acid catalysis) or using coupling agents like DCC/DMAP. For example:This method ensures high purity and scalability for industrial production.

Alternative Routes

-

Transesterification: Reacting methyl 3-(benzyloxy)propanoate with excess benzyl alcohol under basic conditions.

-

Protection-Deprotection Strategies: Using benzyl groups to protect hydroxyl or carboxyl moieties in multifunctional molecules .

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

Benzyl 3-(benzyloxy)propanoate serves as a precursor in peptide synthesis, where benzyl groups act as temporary protecting groups for carboxylic acids. For instance, derivatives like (S)-methyl 2-amino-3-(benzyloxy)propanoate are critical for constructing serine-containing peptides .

Polymer Chemistry

The compound’s ester groups participate in polycondensation reactions to form biodegradable polyesters. Its aromatic rings enhance thermal stability, making it suitable for high-performance polymers.

Specialty Chemicals

-

Flavors and Fragrances: The benzyl moiety contributes to sweet, floral aromas.

-

Plasticizers: Improves flexibility in polyvinyl chloride (PVC) formulations.

Comparative Analysis with Related Compounds

Benzyl 3-(benzyloxy)propanoate’s dual functionality makes it uniquely suited for multi-step synthetic processes.

Future Perspectives and Research Directions

-

Biological Activity Screening: Investigate hypoglycemic or antimicrobial properties observed in structurally similar compounds .

-

Green Synthesis: Develop catalytic methods to reduce reliance on hazardous reagents like trityl perchlorate .

-

Polymer Applications: Explore its use in sustainable packaging materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume